molecular formula C10H17NO2 B2470234 trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine CAS No. 1932034-02-0

trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine

Cat. No.: B2470234
CAS No.: 1932034-02-0
M. Wt: 183.251
InChI Key: ROFOIYIUNVJFOE-HTQZYQBOSA-N
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Description

Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine is a compound with the molecular formula C10H17NO2 and a molecular weight of 183.251. This compound is of significant interest in the field of medicinal chemistry due to its wide range of biological activities.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-ethenylcyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFOIYIUNVJFOE-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.

    Introduction of the Ethenyl Group: The next step involves the introduction of the ethenyl group to the cyclopropyl ring. This can be done through a variety of methods, including the use of Grignard reagents or organolithium compounds.

    Protection of the Amine Group: The final step involves the protection of the amine group with a t-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Deprotection of the BOC Group

The BOC group serves as a temporary protective moiety for the amine, allowing selective reactivity. Acidic hydrolysis removes the BOC group, regenerating the free amine for subsequent reactions.

Reaction Conditions :

  • Reagents : Hydrochloric acid (HCl) in ethanol or methanol .

  • Temperature : Room temperature to mild heating (25–40°C) .

  • Outcome : Yields the primary amine, 2-ethenylcyclopropylamine , which participates in nucleophilic reactions.

Example :

BOC-protected amineHCl, EtOH2-ethenylcyclopropylamine+CO2+t-butanol\text{BOC-protected amine} \xrightarrow{\text{HCl, EtOH}} \text{2-ethenylcyclopropylamine} + \text{CO}_2 + \text{t-butanol}

Hydrogenation of the Ethenyl Group

The ethenyl group undergoes catalytic hydrogenation to form saturated derivatives, enhancing stability or modifying pharmacological properties.

Reaction Conditions :

ParameterValueSource
CatalystPalladium hydroxide on carbon (Pd(OH)₂/C)
SolventEthanol with acetic acid
Hydrogen Pressure1 atmosphere
TemperatureRoom temperature

Outcome :

  • The ethenyl group reduces to ethyl, yielding trans-N-t-butoxycarbonyl-2-ethylcyclopropylamine .

Wittig Reaction with Aldehydes

The ethenyl group participates in Wittig reactions to form extended conjugated systems, useful in synthesizing complex molecules.

Reaction Setup :

  • Reagents : Methoxymethyltriphenylphosphonium bromide, potassium t-butoxide (KOt-Bu) .

  • Solvent : Tetrahydrofuran (THF) .

  • Temperature : 80°C .

Mechanism :

Ethenyl group+Ph3P=CHOMeKOt-Bu, THFExtended alkene product\text{Ethenyl group} + \text{Ph}_3\text{P=CHOMe} \xrightarrow{\text{KOt-Bu, THF}} \text{Extended alkene product}

Application : Used in synthesizing intermediates for pharmaceuticals .

Nucleophilic Substitution Reactions

After BOC deprotection, the free amine acts as a nucleophile in alkylation or acylation reactions.

Example Reaction :

2-ethenylcyclopropylamine+R-XN-alkylated product+HX\text{2-ethenylcyclopropylamine} + \text{R-X} \rightarrow \text{N-alkylated product} + \text{HX}

  • R-X : Alkyl halides or acyl chlorides.

  • Conditions : Polar aprotic solvents (e.g., DMF) with a base (e.g., NaHCO₃).

Role in Curtius Rearrangement

The compound serves as an intermediate in Curtius rearrangements to form isocyanates, which are trapped as carbamates .

Synthetic Application :

Acid chlorideNaN3Acyl azideΔIsocyanatet-BuOHBOC-protected amine\text{Acid chloride} \xrightarrow{\text{NaN}_3} \text{Acyl azide} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{t-BuOH}} \text{BOC-protected amine}

  • Conditions : Thermally induced decomposition in tert-butanol .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cancer Treatment
The compound is part of a broader class of cyclopropyl amide derivatives that have shown promise in treating various cancers. These include both solid tumors and hematological malignancies such as leukemias. The mechanism involves inhibiting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for cellular energy metabolism and signaling pathways associated with cancer progression . Inhibition of NAMPT has been linked to reduced cell viability under stress conditions, making it a target for cancer therapies .

1.2 Anti-inflammatory Properties
Research indicates that cyclopropylamine derivatives possess anti-inflammatory activities. Compounds similar to trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine have been evaluated for their efficacy in reducing inflammation in experimental models, showcasing significant inhibition rates comparable to established anti-inflammatory drugs . This suggests potential applications in treating inflammatory diseases.

1.3 Neurological Disorders
The compound's ability to modulate histamine H3 receptor activity presents opportunities in treating cognitive disorders and other neurological conditions. Cyclopropyl amines have been studied for their effects on memory and cognition, indicating their potential role in addressing neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure high yields and purity. The compound can be synthesized from readily available precursors through specific chemical reactions that favor the formation of the desired cyclopropylamine structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compounds .

Case Studies

3.1 Case Study: Inhibition of NAMPT
A study outlined the synthesis of novel cyclopropyl amide derivatives, including this compound, and their evaluation as NAMPT inhibitors. In vitro assays demonstrated that these compounds effectively reduced NAMPT activity, leading to decreased proliferation of cancer cells in various models, including colon and breast cancer .

3.2 Case Study: Anti-inflammatory Activity
In another investigation, a series of cyclopropylamines were tested for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that compounds similar to this compound exhibited significant reductions in edema, suggesting their potential utility in treating inflammatory conditions .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibition of NAMPT related to tumor growth
Anti-inflammatory PropertiesReduction of inflammation in animal models
Neurological DisordersModulation of H3 receptors affecting cognition

Mechanism of Action

The mechanism of action of trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine involves its interaction with various molecular targets and pathways. This compound is known to modulate the activity of various enzymes and proteins, leading to changes in cellular function. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways and the regulation of gene expression.

Comparison with Similar Compounds

Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine can be compared with other similar compounds, such as:

    This compound: This compound is similar in structure to this compound but differs in the position of the ethenyl group.

    This compound: This compound is similar in structure to this compound but differs in the position of the Boc group.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit a wide range of biological activities.

Biological Activity

Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine is a compound of interest in medicinal chemistry, particularly due to its structural properties that suggest potential biological activity. This article synthesizes existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropylamine core, which is known for its ability to interact with various biological targets. The t-butoxycarbonyl (Boc) group serves as a protecting group that can enhance the compound's stability and solubility in biological systems.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in several cancers. Inhibition of LSD1 can lead to increased levels of methylated histones, which may alter gene expression and promote apoptosis in cancer cells .
  • Cytotoxic Effects : Preliminary studies suggest that analogs of this compound can induce cytotoxicity in certain cancer cell lines. For instance, compounds targeting LSD1 have demonstrated significant increases in global H3K4me2 levels, suggesting a potential mechanism for inducing cell death in malignancies .
  • Anti-inflammatory Properties : Similar compounds have been explored for their anti-inflammatory effects, potentially through modulation of immune responses. This could be relevant for conditions such as colitis and other inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Research on LSD1 Inhibitors Demonstrated that trans-2-phenylcyclopropylamine derivatives inhibit LSD1 with IC50 values as low as 90 nM against Trypanosoma brucei, indicating potential for treating parasitic infections .
Cytotoxicity Assays Evaluated the effects of cyclopropylamines on human colon tumor cells, showing significant increases in methylation at H3K4 markers, correlating with reduced cell viability .
Inflammation Models In vivo studies indicated that related compounds could reduce inflammation markers in experimental colitis models, suggesting therapeutic potential for inflammatory bowel diseases .

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